Anlotinib is an orally active multi-target receptor tyrosine kinase (RTK) inhibitor procured for its potent anti-angiogenic properties. It functions by occupying the ATP-binding pocket of vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptors (PDGFRα/β), and c-Kit [1]. In both industrial pharmacology and academic research, Anlotinib is utilized as a reference standard for modeling tumor microenvironment suppression, angiogenesis blockade, and kinase selectivity [2]. While the free base (CAS 1058156-90-3) is procured for specific synthetic and non-aqueous analytical workflows, its dihydrochloride salt (CAS 1360460-82-7) is the standard for aqueous formulation and in vivo dosing due to its documented thermal stability and solubility profile[3].
A common procurement error in angiogenesis and kinase resistance modeling is substituting Anlotinib with older, more widely available TKIs such as Sunitinib or Sorafenib. While these compounds share overlapping targets, they lack Anlotinib's extreme sub-nanomolar affinity for VEGFR2 (IC50 ~0.2 nM) [1]. Standard TKIs typically require 20- to 40-fold higher concentrations to achieve equivalent VEGFR2 blockade, which inadvertently triggers off-target cytotoxicity in cellular assays and confounds phenotypic data [2]. Furthermore, tumors rapidly develop resistance to first-generation VEGFR inhibitors via compensatory upregulation of the FGFR pathway. Anlotinib's dual-blockade capability—specifically its potent inhibition of FGFR1—prevents this bypass mechanism, making it functionally non-interchangeable with Sorafenib or Sunitinib in advanced drug-resistance models [3].
In biochemical kinase autophosphorylation assays, Anlotinib demonstrates an IC50 of 0.2 nM against VEGFR2, compared to Sunitinib which exhibits an IC50 of approximately 4-8 nM [1]. This represents a 20-fold higher potency for Anlotinib, allowing for complete target saturation at concentrations where older TKIs are only partially effective[2].
| Evidence Dimension | VEGFR2 Kinase Inhibition (IC50) |
| Target Compound Data | 0.2 nM |
| Comparator Or Baseline | Sunitinib (~4-8 nM) |
| Quantified Difference | 20-fold higher potency for Anlotinib |
| Conditions | Biochemical kinase autophosphorylation assay |
Enables ultra-low concentration dosing in endothelial cell assays, minimizing off-target cytotoxicity while fully saturating VEGFR2.
In wound-healing assays utilizing VEGF-induced EA.hy926 endothelial cells, Anlotinib at 1 μM achieved a migration inhibitory rate of 43.46%. Under identical conditions, the comparators Sunitinib and Sorafenib achieved only 13.41% and 9.88% inhibition, respectively [1].
| Evidence Dimension | Cell Migration Inhibitory Rate |
| Target Compound Data | 43.46% |
| Comparator Or Baseline | Sunitinib (13.41%) and Sorafenib (9.88%) |
| Quantified Difference | >3-fold to 4-fold higher inhibition |
| Conditions | 1 μM concentration in VEGF-induced EA.hy926 cells |
Crucial for researchers procuring compounds for in vitro angiogenesis and metastasis modeling, where Anlotinib provides a much sharper phenotypic response.
Anlotinib provides potent inhibition of FGFR1 phosphorylation with an IC50 of 11.7 nM, a pathway often upregulated to bypass standard VEGFR blockade [1]. In contrast, Sorafenib and Sunitinib exhibit significantly weaker and less specific FGFR1 inhibition, failing to prevent compensatory angiogenesis in resistance models [1].
| Evidence Dimension | FGFR1 Phosphorylation Inhibition (IC50) |
| Target Compound Data | 11.7 nM |
| Comparator Or Baseline | Sorafenib/Sunitinib (Weak/non-specific FGFR1 inhibition) |
| Quantified Difference | Stronger dual-pathway (VEGFR/FGFR) blockade |
| Conditions | In vitro cellular phosphorylation assay |
Essential for procurement in drug-resistance studies, as FGFR1 bypass signaling is a primary reason standard TKIs fail.
For formulation and in vivo applications, the dihydrochloride salt of Anlotinib (CAS 1360460-82-7) is utilized over the free base (CAS 1058156-90-3). Differential Scanning Calorimetry (DSC) of the bis-hydrochloride salt reveals a melting range of 249-280°C (peak at 268°C), indicating a thermal stability profile suitable for rigorous pharmaceutical processing and aqueous compounding [1].
| Evidence Dimension | Thermal Stability (Melting Range) |
| Target Compound Data | Anlotinib dihydrochloride (249-280°C) |
| Comparator Or Baseline | Standard free base formulations |
| Quantified Difference | High thermal threshold and enhanced aqueous solubility |
| Conditions | Differential Scanning Calorimetry (DSC) |
Buyers must select the dihydrochloride salt for in vivo aqueous dosing and formulation stability, reserving the free base for specific organic-solvent-based workflows.
Due to its 43.46% cell migration inhibitory rate compared to the <15% inhibition seen with Sunitinib and Sorafenib, Anlotinib is the preferred reference standard for 3D tube formation and endothelial migration assays [1]. It provides a sharper phenotypic response when modeling the suppression of tumor vascularization.
Because of its 11.7 nM IC50 against FGFR1, Anlotinib is utilized for investigating compensatory pathway activation in tumors that have become refractory to first-generation VEGFR inhibitors [2]. It is the correct procurement choice for researchers needing to establish dual-pathway (VEGFR/FGFR) blockade in resistant cell lines.
With a sub-nanomolar IC50 (0.2 nM) for VEGFR2 and a 20-fold potency advantage over Sunitinib, Anlotinib serves as a positive control for highly specific VEGFR2/3 blockade [3]. Buyers should select it when assay protocols require maximum target saturation at low concentrations without broad off-target serine/threonine kinase interference.
Procurement of the Anlotinib dihydrochloride salt (CAS 1360460-82-7) is specifically indicated for materials scientists and pharmacologists developing novel oral delivery vehicles [4]. Its high thermal stability (melting range up to 280°C) and enhanced aqueous solubility ensure reproducibility during rigorous compounding and extrusion processes.